molecular formula C9H11N3O4S B1415233 1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173108-90-0

1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1415233
CAS No.: 2173108-90-0
M. Wt: 257.27 g/mol
InChI Key: JHAOZMKNZSEONT-UHFFFAOYSA-N
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Description

The compound “1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a 1,3,4-thiadiazole ring which is a heterocyclic compound containing nitrogen and sulfur . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The presence of a carboxylic acid group (-COOH) and a methoxymethyl group (-OCH2CH3) can also be inferred from the name .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,3,4-thiadiazole ring and the pyrrolidine ring, followed by the introduction of the methoxymethyl and carboxylic acid groups . The exact synthesis pathway would depend on the starting materials available and the desired functionalization .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography could provide insight into the conformation, bonding patterns, and overall geometry of the molecule.


Chemical Reactions Analysis

Compounds containing thiadiazole and pyrrolidine rings can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. These reactions can significantly alter the compound’s chemical properties and utility in further synthetic applications.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by the specific functional groups present and their arrangement. For example, the presence of electron-withdrawing or donating groups can significantly affect the compound’s reactivity towards various reagents.

Scientific Research Applications

Synthesis of Derivatives and Their Applications

  • Synthesis of 1,2,3-Triazole-4-carboxylic Acid Derivatives: The compound has been used in the synthesis of various derivatives. For instance, 2-azido-1,3,4-thiadiazoles reacted with ethyl acetoacetate to produce 1-(5-R1-1,3,4-thiadiazol-2-yl)-5-R2-1H-1,2,3-triazole-4-carboxylic acid derivatives (Pokhodylo et al., 2018).

Biological Activities and Functional Applications

  • Antioxidant Activity

    Novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which share a similar core structure, have been found to exhibit potent antioxidant activities. This finding suggests potential applications in areas where oxidative stress is a concern (Tumosienė et al., 2019).

  • Antimicrobial Evaluation

    Thiadiazole derivatives, closely related to the compound , have shown significant antimicrobial activities. This suggests the potential for developing new antimicrobial agents based on the thiadiazole structure (Noolvi et al., 2016).

  • Potential in Photodynamic Therapy

    A zinc phthalocyanine substituted with a thiadiazole derivative demonstrated high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

  • Antineoplastic Agents

    1,2,3-Thiadiazoles, sharing structural similarities, have been explored as potential antineoplastic agents. This research opens pathways for the development of new cancer therapies (Looker & Wilson, 1965).

Chemical Modifications and Reactions

  • Functionalization of Thiadiazole Derivatives

    Studies have shown the functionalization of various thiadiazole derivatives, leading to the formation of new compounds with potential biological activities (Velikorodov et al., 2016).

  • Reactions with Nucleophiles

    Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, a compound with structural similarities, has been studied for its reactions with various nucleophiles, suggesting possibilities for chemical modifications (Maadadi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Compounds containing a 1,3,4-thiadiazole moiety have been found to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. Structural modifications could also be investigated to enhance its properties or biological activity .

Properties

IUPAC Name

1-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S/c1-16-4-6-10-11-9(17-6)12-3-5(8(14)15)2-7(12)13/h5H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAOZMKNZSEONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
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1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
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1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
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1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
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1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid

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